1,3-Bis[(morpholin-4-yl)methyl]-3-phenyl-1,3-dihydro-2H-indol-2-one
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Overview
Description
1,3-Bis[(morpholin-4-yl)methyl]-3-phenyl-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of medicinal chemistry due to their diverse biological activities. This compound features a unique structure with morpholine groups attached to an indole core, making it an interesting subject for research and application in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(morpholin-4-yl)methyl]-3-phenyl-1,3-dihydro-2H-indol-2-one typically involves multiple steps, including the formation of the indole core and subsequent functionalization with morpholine groups. One common method involves the use of 1,2-amino alcohols and α-haloacid chlorides, followed by coupling, cyclization, and reduction reactions . The reaction conditions often require the use of transition metal catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[(morpholin-4-yl)methyl]-3-phenyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1,3-Bis[(morpholin-4-yl)methyl]-3-phenyl-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Bis[(morpholin-4-yl)methyl]-3-phenyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(morpholin-4-yl)phenyl]butan-1-one
- 3-(morpholin-4-yl)propane-2,3-dione 4-allylthiosemicarbazone
Uniqueness
1,3-Bis[(morpholin-4-yl)methyl]-3-phenyl-1,3-dihydro-2H-indol-2-one is unique due to its dual morpholine groups attached to an indole core, which imparts distinct chemical and biological properties. This structural feature allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
88323-50-6 |
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Molecular Formula |
C24H29N3O3 |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
1,3-bis(morpholin-4-ylmethyl)-3-phenylindol-2-one |
InChI |
InChI=1S/C24H29N3O3/c28-23-24(20-6-2-1-3-7-20,18-25-10-14-29-15-11-25)21-8-4-5-9-22(21)27(23)19-26-12-16-30-17-13-26/h1-9H,10-19H2 |
InChI Key |
GDBRBFWMPZCNRU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2(C3=CC=CC=C3N(C2=O)CN4CCOCC4)C5=CC=CC=C5 |
Origin of Product |
United States |
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